molecular formula C9H15N3 B13442768 5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine

5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine

Cat. No.: B13442768
M. Wt: 165.24 g/mol
InChI Key: HOTFPNPLXOUERE-ZETCQYMHSA-N
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Description

5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of an aminoethyl group attached to the pyridine ring, along with two methyl groups attached to the nitrogen atom. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine can be achieved through several methods. One common approach involves the reductive amination of 5-(1-aminoethyl)pyridine with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the purification of intermediates and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-ethylpyridine: Similar structure but lacks the dimethylamino group.

    N,N-Dimethyl-2-aminopyridine: Similar structure but lacks the aminoethyl group.

Uniqueness

5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine is unique due to its specific chiral configuration and the presence of both the aminoethyl and dimethylamino groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

5-[(1S)-1-aminoethyl]-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C9H15N3/c1-7(10)8-4-5-9(11-6-8)12(2)3/h4-7H,10H2,1-3H3/t7-/m0/s1

InChI Key

HOTFPNPLXOUERE-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CN=C(C=C1)N(C)C)N

Canonical SMILES

CC(C1=CN=C(C=C1)N(C)C)N

Origin of Product

United States

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